Rutinyl succinate
Description
Structure
2D Structure
Properties
CAS No. |
267006-02-0 |
|---|---|
Molecular Formula |
C51H54O34 |
Molecular Weight |
1211.0 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R,6R)-4,5-bis(3-carboxypropanoyloxy)-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-tris(3-carboxypropanoyloxy)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C51H54O34/c1-20-42(79-34(68)10-4-28(56)57)46(81-36(70)12-6-30(60)61)48(83-38(72)14-8-32(64)65)50(76-20)75-19-27-44(80-35(69)11-5-29(58)59)47(82-37(71)13-7-31(62)63)49(84-39(73)15-9-33(66)67)51(78-27)85-45-41(74)40-25(55)17-22(52)18-26(40)77-43(45)21-2-3-23(53)24(54)16-21/h2-3,16-18,20,27,42,44,46-55H,4-15,19H2,1H3,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)/t20-,27+,42-,44+,46+,47-,48+,49+,50+,51-/m0/s1 |
InChI Key |
CNCZOAMEKQQFOA-HZQGBTCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for Rutinyl Succinate
Chemoenzymatic Synthesis Pathways for Rutinyl Succinate (B1194679)
Chemoenzymatic synthesis has emerged as a prominent and highly effective method for the production of rutinyl succinate. This approach leverages the high selectivity of enzymes, particularly lipases, to catalyze the esterification of rutin (B1680289) with a succinate source, often under milder reaction conditions than traditional chemical methods.
A key pathway involves the use of Candida antarctica lipase (B570770) B (CALB), frequently in an immobilized form, to facilitate the acylation of rutin. In a typical reaction, rutin is reacted with succinic anhydride (B1165640) in an organic solvent system. The enzyme selectively catalyzes the esterification at one of the hydroxyl groups of the rutin molecule. Research has demonstrated the successful synthesis of two this compound isomers, 3'''-O-succinylrutin and 4'''-O-succinylrutin, through a lipase-catalyzed process in 2-methyl-2-butanol. The enzyme's regioselectivity plays a crucial role in determining the position of the succinyl group on the rutin backbone. The reaction medium is a critical factor, with non-polar solvents generally being preferred to minimize enzyme denaturation and enhance catalytic activity.
Chemical Synthesis Routes for this compound Production
While chemoenzymatic methods are widely reported, information on purely chemical synthesis routes for this compound is less prevalent in the scientific literature, suggesting that such methods may be less favored due to potential challenges. These challenges often include a lack of regioselectivity, leading to a mixture of products esterified at various hydroxyl groups on the rutin molecule, and the need for more stringent reaction conditions, such as high temperatures or the use of hazardous reagents.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
Optimizing the reaction parameters is critical for maximizing the yield and purity of this compound, particularly in lipase-catalyzed syntheses. Key parameters that are frequently investigated include the choice of enzyme, the molar ratio of reactants, reaction temperature, time, and the nature of the solvent.
Research on the enzymatic acylation of flavonoids provides a framework for the optimization of this compound synthesis. For instance, in the synthesis of other rutin esters, parameters have been systematically optimized to enhance conversion rates. The type of lipase is a primary consideration, with immobilized lipases like Novozym 435 (immobilized CALB) often showing high efficiency. The molar ratio of rutin to the acyl donor (succinic anhydride) is another crucial factor; a higher concentration of the acyl donor can shift the equilibrium towards product formation, though an excessive amount may lead to enzyme inhibition or side reactions.
Temperature influences both the reaction rate and enzyme stability. An optimal temperature is sought to maximize the catalytic activity of the lipase without causing thermal denaturation. Similarly, the reaction time must be sufficient to allow the reaction to reach completion, but excessively long times can increase the likelihood of product degradation or by-product formation. The choice of solvent is also paramount, as it affects the solubility of the substrates and the catalytic conformation of the enzyme.
The following table illustrates typical parameters that are optimized in the enzymatic synthesis of flavonoid esters, which are applicable to this compound production.
| Parameter | Investigated Range/Options | Optimal Condition (Example) |
| Enzyme | Novozym 435, Lipozyme TL IM, Lipozyme RM IM | Novozym 435 |
| Molar Ratio (Rutin:Acyl Donor) | 1:1 to 1:15 | 1:10 |
| Enzyme Loading (wt%) | 5% to 20% | 15% |
| Temperature (°C) | 40 to 70 | 60 |
| Reaction Time (h) | 12 to 72 | 48 |
| Solvent | tert-butanol, 2-methyl-2-butanol, acetone | tert-butanol |
This table is illustrative and based on general optimization studies for flavonoid esters; specific values for this compound may vary.
Rational Design and Synthesis of this compound Analogues for Mechanistic Investigations
The rational design and synthesis of this compound analogues are driven by the need to understand structure-activity relationships and to probe the mechanisms by which these compounds exert their effects. By systematically modifying the structure of this compound, researchers can investigate how changes in features such as acyl chain length, position of substitution, and the nature of the ester linkage influence its properties.
The synthesis of analogues typically follows the same chemoenzymatic or chemical routes used for this compound itself, but with different acyl donors. For example, instead of succinic anhydride, other anhydrides or activated acids can be used to introduce different ester groups onto the rutin backbone. This can include the synthesis of a series of dicarboxylic acid esters of varying chain lengths (e.g., maleyl, glutaryl, adipoyl) to study the impact of the linker length.
Furthermore, analogues can be designed to have the succinyl group at different positions on the rutin molecule. The regioselectivity of the enzymatic synthesis can sometimes be controlled by the choice of enzyme or by modifying the reaction conditions, allowing for the targeted synthesis of specific isomers. These structurally defined analogues are invaluable tools for in-depth mechanistic studies, helping to identify the key structural motifs responsible for any observed activity.
Advanced Spectroscopic and Structural Elucidation of Rutinyl Succinate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of Rutinyl Succinate (B1194679)
No specific ¹H or ¹³C NMR spectral data, such as chemical shifts (δ) or coupling constants (J), for rutinyl succinate could be located in published scientific literature. While NMR data is extensively available for the parent flavonoid, rutin (B1680289), and for succinic acid independently, the specific assignments for the succinylated derivative have not been reported. The synthesis of this compound involves the esterification of the hydroxyl groups on the sugar (rutinose) moiety of rutin, which would lead to predictable downfield shifts of adjacent protons and carbons. However, without experimental data, a comprehensive analysis remains speculative.
Mass Spectrometry (MS) Applications for Precise Characterization of this compound
Mass spectrometry has been utilized to confirm the synthesis of this compound, primarily by identifying the addition of succinyl groups to the rutin backbone. The succinylation process often results in a mixture of products with varying degrees of substitution.
Research indicates that each succinyl group (C₄H₄O₃) adds a mass of 100.016 Da to the original rutin molecule (exact mass: ~610.15 Da). A study by Sachetto et al. (2022) identified a mixture of this compound (RS) forms with one to six succinyl substitutions. nih.govfrontiersin.org The precursor ions for these polysubstituted derivatives were observed at the corresponding m/z values. nih.govfrontiersin.org
Table 1: Observed Precursor Ions of this compound Derivatives
| Number of Succinyl Groups | Molecular Mass Increase (Da) | Observed m/z (Precursor Ion) |
|---|---|---|
| 1 | +100.016 | 711.2 |
| 2 | +200.032 | 811.2 |
| 3 | +300.048 | 911.2 |
| 4 | +400.064 | 1011.2 |
| 5 | +500.080 | 1111.2 |
| 6 | +600.096 | 1211.2 |
Data sourced from Sachetto et al. (2022). nih.govfrontiersin.org
This analysis confirms the covalent modification but detailed fragmentation patterns, which are crucial for elucidating the exact positions of the succinyl groups on the rutinose sugar, are not provided in the available literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Infrared (IR) Spectroscopy: No specific IR spectra for this compound have been published. A theoretical spectrum would be expected to show characteristic bands from both the rutin and succinate moieties. Key expected vibrations would include:
O-H stretching from the phenolic and remaining sugar hydroxyl groups.
C=O stretching from the flavonoid's γ-pyrone ring (~1650 cm⁻¹) and, crucially, new ester carbonyl groups from the succinate additions (~1735-1750 cm⁻¹).
C-O-C stretching from the glycosidic and ester linkages.
Aromatic C=C stretching from the flavonoid rings.
Without experimental data, a detailed table of absorption bands cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry has been used to confirm that the core flavonoid chromophore of rutin is retained in this compound. nih.govfrontiersin.org The characteristic absorption bands of flavonoids, known as Band I (related to the B-ring cinnamoyl system) and Band II (related to the A-ring benzoyl system), are present. One study presents a graphical representation of the UV-Vis absorbance spectra for both rutin and this compound, showing a similar profile which confirms the integrity of the flavonoid structure after succinylation. However, specific λmax values and molar absorptivity data from this graph or other sources are not detailed.
Raman Spectroscopy and Conformational Analysis of this compound
There is no available research or data regarding the Raman spectroscopy of this compound. Raman analysis could theoretically provide valuable information on the skeletal vibrations of the flavonoid rings and the conformational state of the succinyl chains, but such studies have not been performed or published.
X-ray Crystallography and Solid-State Structural Determination of this compound
No crystallographic data for this compound exists in the public domain. Obtaining a single, high-quality crystal suitable for X-ray diffraction is a significant challenge, especially for a compound that is often synthesized as a mixture of variably substituted molecules and is designed to be water-soluble, which can complicate crystallization efforts. Therefore, the precise three-dimensional solid-state structure, including bond lengths, bond angles, and crystal packing, has not been determined.
In Vitro and Preclinical in Vivo Investigations of Rutinyl Succinate S Biological Activities
Mechanisms of Antioxidant Efficacy of Rutinyl Succinate (B1194679)
The antioxidant properties of rutinyl succinate are primarily attributed to the rutin (B1680289) moiety. Rutin is a well-documented antioxidant, and its mechanisms of action are multifaceted. patsnap.comnih.gov
The chemical structure of the rutin component of this compound allows it to directly scavenge free radicals. patsnap.com This capability is crucial in mitigating the damaging effects of reactive oxygen species (ROS). Studies on rutin have demonstrated its ability to neutralize various free radicals, thereby preventing cellular damage. patsnap.comnih.gov This free radical scavenging activity is a key contributor to its antioxidant effects. The presence of multiple hydroxyl groups in the rutin structure is thought to be responsible for this activity.
Beyond direct scavenging, the rutin component can also enhance the body's own antioxidant defenses. It has been shown to upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). patsnap.com These enzymes play a critical role in detoxifying ROS and maintaining cellular homeostasis. By boosting these natural defense systems, rutin provides a secondary, indirect antioxidant effect.
In various cellular models of oxidative stress, rutin has demonstrated protective effects. For instance, in neuronal cells subjected to nutrient deprivation, a model for ischemia, rutin was found to enhance cell viability, reduce ROS generation, and decrease lipid peroxidation. nih.gov It also showed protective effects against oxidative DNA damage in these models. nih.gov Another study on a non-small cell lung cancer cell line showed that a rutin derivative, rutin linoleate, could trigger oxidative stress-mediated cell death, highlighting the complex and context-dependent effects of rutin derivatives. nih.gov
Anti-Inflammatory Effects and Immunomodulatory Properties of this compound
The anti-inflammatory and immunomodulatory properties of this compound are influenced by both the rutin and succinate components. Rutin is known for its anti-inflammatory effects, while succinate has emerged as a significant signaling molecule in the immune system. patsnap.comnih.gov
The rutin portion of this compound has been shown to inhibit the production of pro-inflammatory cytokines. patsnap.com Preclinical evidence suggests that rutin can reduce the levels of key inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov It achieves this by modulating inflammatory pathways, including the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov
Succinate, on the other hand, can have a dual role in inflammation. researchgate.net It can act as a pro-inflammatory signal by stabilizing hypoxia-inducible factor-1α (HIF-1α), which in turn promotes the production of pro-inflammatory cytokines like IL-1β. nih.govnih.gov However, succinate can also have anti-inflammatory effects through its receptor, SUCNR1, in certain contexts. nih.gov
The signaling pathways affected by this compound are complex, involving actions from both its constituent parts. Rutin has been shown to modulate several key signaling pathways involved in inflammation and immune response, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov By inhibiting these pathways, rutin can suppress the expression of inflammatory genes. patsnap.com
Succinate acts as a signaling molecule by activating its specific G-protein coupled receptor, SUCNR1 (also known as GPR91). nih.govnih.gov This receptor is expressed on various immune cells, including macrophages and dendritic cells. nih.gov Activation of SUCNR1 by extracellular succinate can modulate immune cell function, leading to either pro- or anti-inflammatory responses depending on the cellular context and microenvironment. nih.gove-enm.org For example, in macrophages, succinate can enhance the inflammatory response, while in other settings, it may promote an anti-inflammatory phenotype. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the requested article with the specified level of detail and scientific accuracy. The search results consistently provide information on the related compound "rutin," but not specifically on "this compound" for the outlined biological activities.
Therefore, it is not possible to provide an article that focuses solely on this compound's in vitro and preclinical in vivo investigations, including its anti-inflammatory action, cardioprotective potential, and photoprotective mechanisms, without resorting to speculation or incorrectly attributing the properties of rutin to this compound.
To maintain scientific accuracy and adhere to the strict instructions of focusing solely on "this compound," the requested article cannot be generated at this time. Further research specifically investigating the biological activities of this compound is needed before a comprehensive and accurate article on this specific compound can be written.
Pharmacokinetic and Metabolic Studies of Rutinyl Succinate in Preclinical Models
Absorption and Distribution Profiles of Rutinyl Succinate (B1194679)
Detailed in vivo studies on the absorption and distribution of rutinyl succinate are not currently available. However, insights can be drawn from the known properties of rutin (B1680289) and general principles of pharmacokinetics.
Rutin, a flavonoid glycoside, is known to have poor bioavailability due to its low solubility and limited absorption in the small intestine. nih.gov Studies on rutin in Caco-2 cells, a model of the intestinal barrier, have shown that its transport is influenced by efflux transporters like P-glycoprotein (P-gp) and multidrug-resistant proteins (MRPs), which actively pump the compound out of cells, thereby limiting its absorption. nih.gov It is plausible that this compound, being a larger and potentially more polar molecule, may face similar or even greater challenges in crossing the intestinal epithelium.
The succinate moiety might influence the absorption profile. Succinate itself is absorbed in the gastrointestinal tract, but its impact on the absorption of the larger this compound conjugate is unknown.
Once absorbed, the distribution of this compound in various tissues would be influenced by its physicochemical properties, such as its size, polarity, and ability to bind to plasma proteins. While specific data for this compound is lacking, studies on other compounds show that distribution can range from being confined to the bloodstream to extensive distribution into various tissues. nih.gov Without empirical data, any description of the tissue distribution of this compound remains speculative.
Table 1: Hypothetical Factors Influencing the Absorption and Distribution of this compound
| Parameter | Influencing Factor | Potential Outcome for this compound |
| Absorption | Molecular Size | Large size may hinder passive diffusion across the intestinal wall. |
| Polarity | Increased polarity from the succinate group could reduce lipid membrane permeability. | |
| Efflux Transporters | Potential substrate for P-gp and MRPs, leading to reduced net absorption. nih.gov | |
| Distribution | Plasma Protein Binding | The extent of binding would determine the free fraction available for distribution. |
| Tissue Permeability | Physicochemical properties will dictate its ability to enter different tissues. |
Biotransformation Pathways and Metabolite Identification of this compound
There are no specific studies identifying the biotransformation pathways and metabolites of this compound. It is hypothesized that the compound would undergo hydrolysis to yield rutin and succinic acid.
Succinic acid is a natural component of the Krebs cycle and would enter the central metabolic pathways. mdpi.com
The metabolism of rutin has been studied more extensively. Following oral administration, rutin can be metabolized by intestinal microflora, which can hydrolyze the glycosidic bond to release its aglycone, quercetin (B1663063). nih.gov Quercetin can then undergo further metabolism. In vitro studies using Caco-2 cells have shown that rutin can also be metabolized to glucuronidated forms. nih.gov
Therefore, the likely metabolites of this compound would include:
Rutin
Succinic Acid
Quercetin (from the metabolism of rutin)
Glucuronidated and sulfated conjugates of rutin and quercetin
Table 2: Potential Metabolites of this compound
| Parent Compound | Potential Metabolic Reaction | Resulting Metabolite(s) |
| This compound | Hydrolysis | Rutin, Succinic Acid |
| Rutin | Intestinal Microbiota Hydrolysis | Quercetin |
| Rutin | Phase II Metabolism (Glucuronidation) | Rutin Glucuronide |
| Quercetin | Phase II Metabolism | Quercetin Glucuronides/Sulfates |
Excretion Kinetics of this compound and its Metabolites
Without data on the absorption and metabolism of this compound, a definitive description of its excretion kinetics is not possible. The route and rate of excretion are dependent on the properties of the parent compound and its metabolites.
Generally, water-soluble compounds and metabolites are excreted primarily through the kidneys into the urine, while more lipophilic compounds may be eliminated through the bile and feces. openaccessjournals.com Given the potential for this compound to be metabolized into more water-soluble forms like glucuronides, renal excretion is a likely pathway for its metabolites.
The terminal elimination half-life, which indicates the time taken for the plasma concentration of a drug to reduce by half, cannot be determined without preclinical pharmacokinetic studies. nih.gov
Table 3: Postulated Excretion Pathways for this compound and its Metabolites
| Compound/Metabolite | Potential Excretion Route | Rationale |
| Unchanged this compound | Biliary/Fecal | If poorly absorbed, it would be eliminated in the feces. |
| Rutin | Biliary/Fecal | Due to poor absorption. nih.gov |
| Quercetin Metabolites | Renal (Urine) | Glucuronidated and sulfated conjugates are typically water-soluble and excreted by the kidneys. |
| Succinic Acid | Metabolic Pool | Enters central metabolism and is not excreted as a xenobiotic. mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design of Rutinyl Succinate Derivatives
Elucidating the Contribution of the Flavonoid Backbone to Rutinyl Succinate (B1194679) Bioactivity
The bioactivity of rutinyl succinate is significantly influenced by its core flavonoid structure, inherited from its precursor, rutin (B1680289). The flavonoid backbone, consisting of two phenyl rings (A and B) and a heterocyclic C ring, presents several key features that are crucial for its biological actions, particularly its antioxidant effects.
The antioxidant capacity of flavonoids like rutin is largely attributed to the arrangement of hydroxyl groups on the B ring. The catechol moiety (3',4'-dihydroxyl groups) on the B ring is a primary site for free radical scavenging. Modification of this catechol group, for instance, by methylation or glycosylation of one or both hydroxyl groups, is generally expected to decrease antioxidant activity.
Furthermore, the 2,3-double bond in the C ring, in conjugation with the 4-oxo group, enhances electron delocalization, which stabilizes the flavonoid radical formed during the scavenging process. Saturation of this double bond would likely lead to a significant reduction in antioxidant potential. The hydroxyl group at the 3-position also partakes in antioxidant activity, and its removal or substitution can modulate this effect.
To illustrate the importance of the flavonoid backbone, a hypothetical SAR study on this compound analogues with modifications on the flavonoid core is presented below. The table outlines potential changes and their predicted impact on a generic bioactivity, such as antioxidant capacity.
Table 1: Hypothetical SAR of Flavonoid Backbone Modifications in this compound Analogues
| Modification on Flavonoid Backbone | Predicted Change in Bioactivity | Rationale |
|---|---|---|
| Methylation of 3'-OH group | Decrease | Disrupts the catechol moiety, reducing radical scavenging ability. |
| Removal of 3-OH group | Decrease | Reduces the number of potential hydrogen-donating groups. |
| Saturation of C2-C3 double bond | Significant Decrease | Interrupts electron delocalization, destabilizing the flavonoid radical. |
Investigating the Influence of the Succinate Moiety on this compound Bioactivity
The introduction of the succinate moiety to the rutin structure is a critical modification that primarily aims to enhance the water solubility and potentially modulate the pharmacokinetic profile of the parent flavonoid. The esterification of one or more of rutin's hydroxyl groups with succinic acid introduces a carboxylic acid group, which can exist as a carboxylate anion at physiological pH, thereby increasing hydrophilicity.
The position of the succinate esterification on the rutin molecule can significantly impact its biological activity. Esterification at the 7-hydroxyl group, for example, is a common strategy. The influence of the succinate moiety is not limited to solubility. The succinate group can also influence how the molecule interacts with biological targets. For instance, the negatively charged carboxylate group could form ionic interactions with positively charged amino acid residues in a protein's active site, potentially altering the binding affinity and selectivity of the compound.
The length and nature of the esterifying group can also be varied. Replacing succinate with other dicarboxylic acids of different lengths (e.g., malonate, glutarate) could fine-tune the molecule's physicochemical properties and biological activity.
Rational Design Principles for Enhanced this compound Analogues
The rational design of more effective this compound analogues is guided by the SAR data obtained from systematic modifications of both the flavonoid backbone and the succinate moiety. The goal is to optimize the molecule's properties for a specific therapeutic application.
Key principles in the rational design of enhanced this compound analogues include:
Bioisosteric Replacement: This involves substituting certain functional groups with other groups that have similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile. For example, the carboxylic acid of the succinate could be replaced with a tetrazole ring, another acidic group with different steric and electronic properties.
Scaffold Hopping: This strategy involves replacing the flavonoid core with a different heterocyclic system that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical classes with improved properties.
Structure-Based Design: If the molecular target of this compound is known, its three-dimensional structure can be used to design analogues that fit more precisely into the binding site. This approach allows for the optimization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, to enhance binding affinity and selectivity.
The design process is iterative, involving cycles of design, synthesis, and biological evaluation to progressively refine the molecular structure and achieve the desired therapeutic profile.
Computational Chemistry Applications in SAR Analysis of this compound
Computational chemistry provides a powerful toolkit for accelerating the SAR analysis of this compound and guiding the design of new analogues. mdpi.com These methods can provide insights into the molecular properties and interactions that are difficult to obtain through experimental means alone.
Key computational applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for this compound analogues, it is possible to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates. rsc.org
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound or its analogue) when bound to a specific protein target. rsc.org It helps to visualize the binding mode and identify key interactions, providing a rational basis for structural modifications aimed at improving potency.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-protein complex over time, allowing for an assessment of the stability of the binding and the influence of the ligand on the protein's conformation. rsc.org
By integrating these computational approaches with experimental studies, a more comprehensive understanding of the SAR of this compound can be achieved, facilitating a more efficient and rational drug discovery process. mdpi.com
Advanced Analytical Methodologies for Rutinyl Succinate Quantification in Biological Matrices
Chromatographic Techniques for Rutinyl Succinate (B1194679) Analysis (e.g., HPLC-UV, HPLC-MS/MS)
Chromatographic methods are the cornerstone for the selective and sensitive quantification of flavonoids and their derivatives in complex biological samples. High-performance liquid chromatography (HPLC) coupled with various detectors is the most widely employed technique.
High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) Detection
HPLC-UV is a robust and cost-effective method for the analysis of rutin (B1680289) and its esters. The separation is typically achieved on a reversed-phase C18 column. scielo.br The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com Detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for rutin is typically around 255 nm or 356 nm. scielo.brresearchgate.net
A study on the simultaneous determination of nine flavonoids, including rutin, in beagle dog plasma utilized an HPLC with a diode-array detector (DAD). akjournals.com The method involved protein precipitation with acetonitrile containing formic acid, followed by chromatographic separation on a C18 column. akjournals.com Such a method could be adapted for rutinyl succinate, with adjustments to the gradient elution to account for its increased lipophilicity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, especially at low concentrations in complex biological matrices like plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. nih.gov This technique combines the superior separation power of HPLC with the precise mass identification and fragmentation analysis of MS/MS. nih.gov
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of rutin in rat plasma. oup.com The analysis used multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. oup.comresearchgate.net For rutin, the MRM transition was m/z 610.91 → 302.98. oup.com For this compound, a similar approach would be taken, first by identifying the specific m/z of the parent molecule and then determining its most stable and abundant fragment ions.
Sample preparation for HPLC-MS/MS analysis in biological fluids typically involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. chemicalpapers.com SPE with Oasis HLB cartridges has been shown to provide high recovery for flavonoids from plasma. chemicalpapers.com
| Technique | Matrix | Separation Column | Mobile Phase | Detection | Key Findings | Reference |
| HPLC-DAD | Beagle Dog Plasma | Kromasil C18 (250 × 4.6 mm, 5 µm) | Methanol and 0.2% formic acid (gradient) | Diode Array Detector | LOD: 0.02 µg/mL; LOQ: 0.07 µg/mL for rutin. | akjournals.com |
| UPLC-MS/MS | Rat Plasma | Not specified | Not specified | MRM (m/z 610.91→302.98 for rutin) | Linear range: 25–2000 ng/mL for rutin. | oup.com |
| HPLC-UV | Human Plasma | C18 column | Acetonitrile and ammonium (B1175870) acetate (B1210297) solution | UV at 287 nm | Recovery of 79.7% for rutin using SPE. | chemicalpapers.com |
| HPLC-MS | Plant Extracts and Emulsions | Gemini 3 µm C18 | Water/acetonitrile with 0.1% formic acid (gradient) | ESI-MS (m/z 609.14 for rutin) | Allows for quantification in complex matrices. | researchgate.net |
Spectroscopic and Spectrometric Methods for this compound Detection
While chromatographic methods provide separation and quantification, spectroscopic and spectrometric techniques are fundamental to the detection and structural elucidation of the analyte.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and accessible method often used for the initial quantification of flavonoids. researchgate.net Rutin exhibits characteristic absorption peaks in the UV-Vis spectrum, which are utilized in HPLC-UV detection. rjptonline.org A UV analytical method was developed and validated for rutin derivatives, demonstrating its utility for quantifying these compounds as raw materials and in final dosage forms. nih.gov This method's simplicity makes it suitable for preliminary analysis and quality control.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of compounds. When coupled with HPLC, it provides mass-to-charge ratio (m/z) data that can confirm the identity of this compound. In tandem MS (MS/MS), the parent ion is fragmented, and the resulting pattern of daughter ions provides a unique fingerprint for the molecule, enhancing the certainty of identification. researchgate.net For instance, in the analysis of succinate, the transition of m/z 117.0 > 73.0 is monitored. researchgate.net A similar specific transition would be established for this compound for its unambiguous detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds. For newly synthesized rutin esters, ¹H-NMR and ¹³C-NMR are used to confirm the structure by identifying the chemical shifts of protons and carbons, confirming the esterification at specific hydroxyl groups of the rutin molecule. cabidigitallibrary.org
Development and Validation of Bioanalytical Assays for this compound
The development and validation of a bioanalytical assay are critical to ensure the reliability, reproducibility, and accuracy of the data generated from the quantification of this compound in biological samples. The validation process is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). akjournals.comsemanticscholar.org
The key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. semanticscholar.org This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard. oup.com
Linearity and Range: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. akjournals.com Calibration curves are generated, and the correlation coefficient (r²) should ideally be >0.99. akjournals.comoup.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. google.com These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). oup.comgoogle.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. akjournals.com
Recovery: The efficiency of the extraction procedure is evaluated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. akjournals.com
Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. semanticscholar.org
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
| Specificity | No significant interference at the retention times of the analyte and internal standard. | Response in blank matrix should be <20% of LLOQ response. | oup.comsemanticscholar.org |
| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) > 0.99. | akjournals.comoup.com |
| Accuracy | Closeness of measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% for LLOQ). | google.com |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% for LLOQ). | akjournals.comgoogle.com |
| Recovery | Efficiency of the sample extraction process. | Consistent, precise, and reproducible. | akjournals.com |
| Stability | Analyte stability under various storage and handling conditions. | Concentration change within ±15% of the initial concentration. | semanticscholar.org |
Computational and Theoretical Investigations of Rutinyl Succinate
Molecular Modeling and Docking Studies of Rutinyl Succinate (B1194679) with Biological Targets
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as rutinyl succinate, and a macromolecular target, typically a protein or nucleic acid. nih.govschrodinger.com These methods allow for the visualization of binding modes, the identification of key interacting amino acid residues, and the estimation of binding affinity. mdpi.com Such studies are fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of bioactive molecules. nih.gov
A comprehensive search of scientific databases and literature reveals a lack of specific molecular modeling and docking studies conducted on this compound with any particular biological targets. While the parent compound, rutin (B1680289), has been the subject of some computational investigations, specific data for this compound is not available in the reviewed literature. Therefore, no data tables of binding affinities or interacting residues for this compound can be presented at this time.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of molecules. numberanalytics.com Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as optimized 3D geometries, molecular orbital energies (HOMO-LUMO), Mulliken charges, and spin densities. nrel.govnih.gov These calculations are invaluable for understanding reaction mechanisms, stability, and the intrinsic properties of a compound. awi.de
Despite the utility of these methods, a thorough review of existing scientific publications indicates that specific quantum chemical calculations for this compound have not been reported. Consequently, there is no available data on its electronic structure or reactivity profile derived from such theoretical studies.
Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound
In silico prediction of biological activity and ADME properties is a critical step in the early phases of drug development, helping to identify promising candidates and flag potential liabilities. nih.goviapchem.org Various computational models and software are available to predict parameters like oral bioavailability, plasma protein binding, blood-brain barrier penetration, and potential toxicity. bmdrc.orgoptibrium.comnih.gov
A search for published studies on the predicted ADME properties of this compound did not yield any specific results. While general ADME prediction workflows are well-established, their application to this compound has not been documented in the accessible scientific literature. Therefore, a data table of predicted ADME properties for this compound cannot be provided.
Conformation Studies of this compound through Advanced Computational Approaches
Conformational analysis aims to identify the preferred three-dimensional arrangements of a molecule, which are crucial for its biological activity and interaction with targets. nih.govnih.gov Advanced computational methods, such as molecular dynamics simulations and sophisticated nuclear magnetic resonance (NMR) techniques combined with theoretical calculations, can be used to explore the conformational landscape of flexible molecules. rsc.orgmdpi.comchemrxiv.org
There are no dedicated conformational analysis studies for this compound reported in the public scientific domain. The flexibility of the succinate chain and its linkage to the rutin backbone would suggest a complex conformational behavior, the study of which would be highly informative. However, without specific research, no data on the stable conformers or the energy barriers between them can be presented.
Future Research Directions and Emerging Avenues for Rutinyl Succinate Research
Exploration of Novel Biological Targets and Preclinical Therapeutic Applications of Rutinyl Succinate (B1194679)
Current research on rutinyl succinate has predominantly focused on its efficacy as an antivenom agent, specifically its ability to inhibit snake venom metalloproteinases (SVMPs) and neutralize the toxic effects of venoms such as that of the Brazilian pit viper Bothrops jararaca. frontiersin.org While this is a critical therapeutic area, the structural similarity of this compound to rutin (B1680289) suggests a broader range of biological activities that warrant investigation.
Future preclinical studies should aim to explore other potential therapeutic applications. Given that rutin exhibits significant antioxidant and anti-inflammatory properties, it is plausible that this compound shares or even enhances these effects due to its modified chemical structure. nih.govnih.gov Preclinical models of inflammatory diseases, such as arthritis or inflammatory bowel disease, could be employed to assess the anti-inflammatory potential of this compound. researchgate.net Investigations could focus on its ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to reduce the expression of pro-inflammatory cytokines like TNF-α and various interleukins. nih.govfrontiersin.org
Furthermore, the neuroprotective effects observed with rutin could be another promising area of exploration for its succinylated derivative. nih.gov Preclinical models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, could elucidate whether this compound can mitigate neuronal damage, reduce oxidative stress in the brain, and improve cognitive or motor functions. nih.gov
Another avenue for investigation is its potential as an enzymatic inhibitor beyond SVMPs. Rutin is known to inhibit enzymes like tyrosinase and cholinesterases. nih.govresearchgate.netmdpi.com Comparative studies could determine if this compound exhibits similar or enhanced inhibitory activity against these and other clinically relevant enzymes.
A summary of potential preclinical therapeutic applications for this compound is presented in Table 1.
| Potential Therapeutic Area | Preclinical Model | Key Biological Targets/Mechanisms to Investigate |
| Inflammatory Diseases | Collagen-induced arthritis, DSS-induced colitis | NF-κB, MAPK, TNF-α, IL-6, IL-1β |
| Neurodegenerative Diseases | Transgenic mouse models of Alzheimer's, MPTP model of Parkinson's | Oxidative stress markers, amyloid-beta aggregation, neuronal apoptosis |
| Dermatological Conditions | UV-induced skin damage models | Tyrosinase activity, collagenase activity, oxidative stress |
| Cardiovascular Diseases | Models of hypertension, atherosclerosis | Endothelial function, platelet aggregation, lipid profiles |
Development of Advanced Delivery Systems for this compound in Preclinical Models
A significant challenge for the therapeutic application of flavonoids like rutin is their poor bioavailability, stemming from low aqueous solubility and rapid metabolism. nih.govresearchgate.net While the succinylation of rutin to form this compound improves water solubility, further enhancements in its delivery and bioavailability are likely necessary for optimal therapeutic efficacy. frontiersin.org Future research should focus on the development of advanced drug delivery systems specifically tailored for this compound.
Nano-formulation strategies that have been explored for rutin could be adapted for this compound. nih.govresearchgate.net These include:
Nanoemulsions: These systems can enhance the solubility and membrane transport of lipophilic and amphiphilic compounds. nih.gov
Liposomes: Encapsulating this compound within lipid bilayers could protect it from degradation and facilitate its transport across biological membranes. researchgate.net
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions upon gentle agitation in aqueous media, potentially improving oral absorption. researchgate.netnih.gov
Nanoparticles: Biodegradable polymeric nanoparticles could provide controlled and targeted release of this compound. akm.ru
Preclinical pharmacokinetic and pharmacodynamic studies will be crucial to evaluate the efficacy of these delivery systems. Such studies should compare the bioavailability, tissue distribution, and therapeutic outcomes of encapsulated this compound versus the free compound in relevant animal models.
Investigation of Synergistic Bioactivity of this compound with Other Bioactive Compounds
The combination of bioactive compounds can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.govriiit.com.mxriiit.com.mx Research into the synergistic potential of this compound with other therapeutic agents is a promising avenue.
For instance, the synergistic effects of rutin with conventional antibiotics against pathogenic bacteria have been reported. mdpi.com It would be valuable to investigate whether this compound also enhances the efficacy of antibiotics, potentially helping to combat antimicrobial resistance.
In the context of its antivenom activity, combining this compound with existing antivenom therapies could be explored. This combination might allow for lower doses of conventional antivenom, thereby reducing the risk of adverse reactions, or it could broaden the spectrum of activity against different snake venoms.
Furthermore, exploring combinations of this compound with other natural antioxidants or anti-inflammatory compounds could lead to potent formulations for managing diseases with a multifactorial etiology, such as metabolic syndrome or certain types of cancer. mdpi.com Preclinical studies should be designed to assess these potential synergistic interactions, both in vitro and in vivo, to identify promising combination therapies.
Integration of this compound Research into Systems Biology and Omics Approaches
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. nih.govnih.gov These methodologies allow for a holistic view of the molecular changes induced by a compound within a biological system.
Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can reveal the signaling pathways and cellular processes it modulates.
Proteomics: Studying the alterations in protein expression and post-translational modifications can provide insights into the compound's mechanism of action at the protein level.
Metabolomics: Investigating the changes in the metabolic profile of cells or organisms can uncover the metabolic pathways affected by this compound.
Integrating these omics datasets can help to identify novel biological targets, understand the complex network of interactions influenced by this compound, and discover potential biomarkers of its efficacy. nih.gov For example, in the context of its anti-inflammatory effects, an integrated omics approach could reveal a more detailed picture of how this compound modulates immune cell function and inflammatory mediator production.
Methodological Innovations in this compound Academic Research
Advancements in research methodologies will be crucial for accelerating the exploration of this compound's therapeutic potential. One key area for innovation is the development of more efficient and scalable synthesis methods for this compound and other derivatives of rutin. frontiersin.org
In terms of biological evaluation, the use of high-throughput screening assays could facilitate the rapid assessment of this compound's activity against a wide range of biological targets. Furthermore, the application of advanced in vitro models, such as organ-on-a-chip technology, could provide more physiologically relevant data on its efficacy and toxicity before moving to preclinical animal studies.
Computational approaches, including molecular docking and molecular dynamics simulations, can also play a vital role. nih.gov These methods can be used to predict the binding affinity of this compound to various protein targets, helping to prioritize experimental studies and to design novel derivatives with improved activity and specificity.
Q & A
Q. How can experimental design principles optimize this compound synthesis parameters while minimizing resource expenditure?
- Methodological Answer : A factorial design approach (e.g., 2³ full factorial) tests variables like solvent type, temperature, and catalyst concentration. Response Surface Methodology (RSM) identifies interactions between factors, while ANOVA determines statistical significance. For example, air pressure and flow rate in solution-blown spinning (SBS) significantly affect fiber diameter in analogous polymer studies, guiding parameter optimization .
Q. How should contradictory data on this compound’s bioactivity in different cell lines be analyzed?
- Methodological Answer : Contradictions may arise from cell-specific uptake mechanisms or assay interference. Meta-analysis of dose-response curves (e.g., IC₅₀ values) across studies identifies outliers. Sensitivity analysis using siRNA knockdown or enzyme inhibition clarifies mechanistic pathways. Cross-validation with in silico docking studies (e.g., molecular dynamics simulations) resolves discrepancies in receptor binding affinity .
Q. What strategies ensure reproducibility in this compound’s pharmacokinetic profiling across preclinical models?
- Methodological Answer : Standardize protocols for bioavailability studies (e.g., oral vs. intravenous administration in rodent models). Use isotopically labeled analogs (e.g., ¹⁴C-Rutinyl succinate) for precise tracking via LC-MS/MS. Address interspecies variability by comparing metabolic pathways in microsomal assays. Open-access datasets and detailed supplementary materials enhance transparency .
Q. How can computational modeling predict this compound’s interactions with non-target proteins to mitigate off-target effects?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities to proteins in the Human Proteome Database. Pharmacophore modeling identifies critical interaction sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Methodological Frameworks and Tools
- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses .
- Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to resolve complex datasets .
- Ethical Considerations : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
